molecular formula C23H30N2O2 B6495990 2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide CAS No. 955528-15-1

2-(4-methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide

Cat. No.: B6495990
CAS No.: 955528-15-1
M. Wt: 366.5 g/mol
InChI Key: MINCKNYOXMLSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex acetamide derivative featuring a 4-methylphenoxy group linked to an acetamide backbone, which is further substituted with a 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl ethyl moiety.

  • Nucleophilic substitution for phenoxy group attachment.
  • Alkylation or reductive amination to introduce the tetrahydroquinoline-ethyl chain . Structural characterization likely employs IR, NMR, and HRMS, as seen in comparable acetamide derivatives .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-3-14-25-15-4-5-20-16-19(8-11-22(20)25)12-13-24-23(26)17-27-21-9-6-18(2)7-10-21/h6-11,16H,3-5,12-15,17H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINCKNYOXMLSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)COC3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Structure-Activity Relationships (SAR)

The compound’s structural uniqueness lies in its tetrahydroquinoline-ethyl and 4-methylphenoxy groups. Below is a comparison with key analogues:

Compound Key Structural Features Biological Relevance Reference
2-(4-Methylphenoxy)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]acetamide Tetrahydroquinoline-ethyl chain, 4-methylphenoxy group Potential CNS modulation (e.g., melatonin receptors) inferred from scaffold similarity
N-(2-(2-Cyclopropylmethyl-6-methoxy-tetrahydroisoquinolin-4-yl)ethyl)acetamide (Compound 20) Cyclopropylmethyl substituent, methoxy group Higher receptor binding affinity due to lipophilic cyclopropane; lower yield (30%)
N-(2-(6-Methoxy-2-phenyl-tetrahydroisoquinolin-4-yl)ethyl)acetamide (Compound 23) Phenyl substituent, methoxy group Enhanced stability and activity (75% yield) via aromatic interactions
2-((4-(4-Chlorophenyl)-pyrimidin-2-yl)thio)-N-(2,3-diphenylquinoxalin-6-yl)acetamide (4a) Quinoxaline core, thiouracil linkage High synthetic efficiency (90.2% yield); likely non-CNS applications (e.g., antimicrobial)
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) Chloroacetamide, diethylphenyl group Agricultural herbicide; simpler structure for pesticidal activity

Key Observations :

  • Substituent Effects: The propyl chain on the tetrahydroquinoline in the target compound may enhance lipophilicity and blood-brain barrier penetration compared to cyclopropylmethyl (Compound 20) or benzyl (Compound 22) groups .
  • Phenoxy vs. Chloro Groups: Unlike pesticidal chloroacetamides (e.g., Alachlor ), the 4-methylphenoxy group in the target compound suggests a pharmacologically optimized design, possibly reducing toxicity.
  • Synthetic Complexity: The target compound’s synthesis likely involves multi-step modifications, contrasting with the high-yield, single-step reactions of quinoxaline derivatives (e.g., 4a ).
Pharmacological and Functional Comparisons
  • CNS Targets: Tetrahydroquinoline/isoquinoline derivatives (e.g., Compounds 20–24 ) exhibit affinity for melatonin receptors, implying the target compound may share similar mechanisms.
  • Anti-Inflammatory Potential: Phenoxy acetamides with bicyclic substituents (e.g., N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide ) show anti-inflammatory activity, but the tetrahydroquinoline-ethyl chain in the target compound may redirect activity toward CNS disorders.
  • Agrochemicals : Chloroacetamides (e.g., Alachlor ) lack the complex heterocycles required for CNS specificity, highlighting structural divergence for distinct applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.